

# The Multifaceted Biological Potential of Indolin-5-amine Derivatives: A Technical Guide

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## Compound of Interest

Compound Name: *Indolin-5-amine*

Cat. No.: *B094476*

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The indoline scaffold, a core structural motif in many natural and synthetic compounds, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Among its various substituted forms, **Indolin-5-amine** derivatives have emerged as a promising class of molecules with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the current research on **Indolin-5-amine** derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

## Anticancer Activity: Targeting Key Pathways in Malignancy

**Indolin-5-amine** derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer, such as carbonic anhydrases.

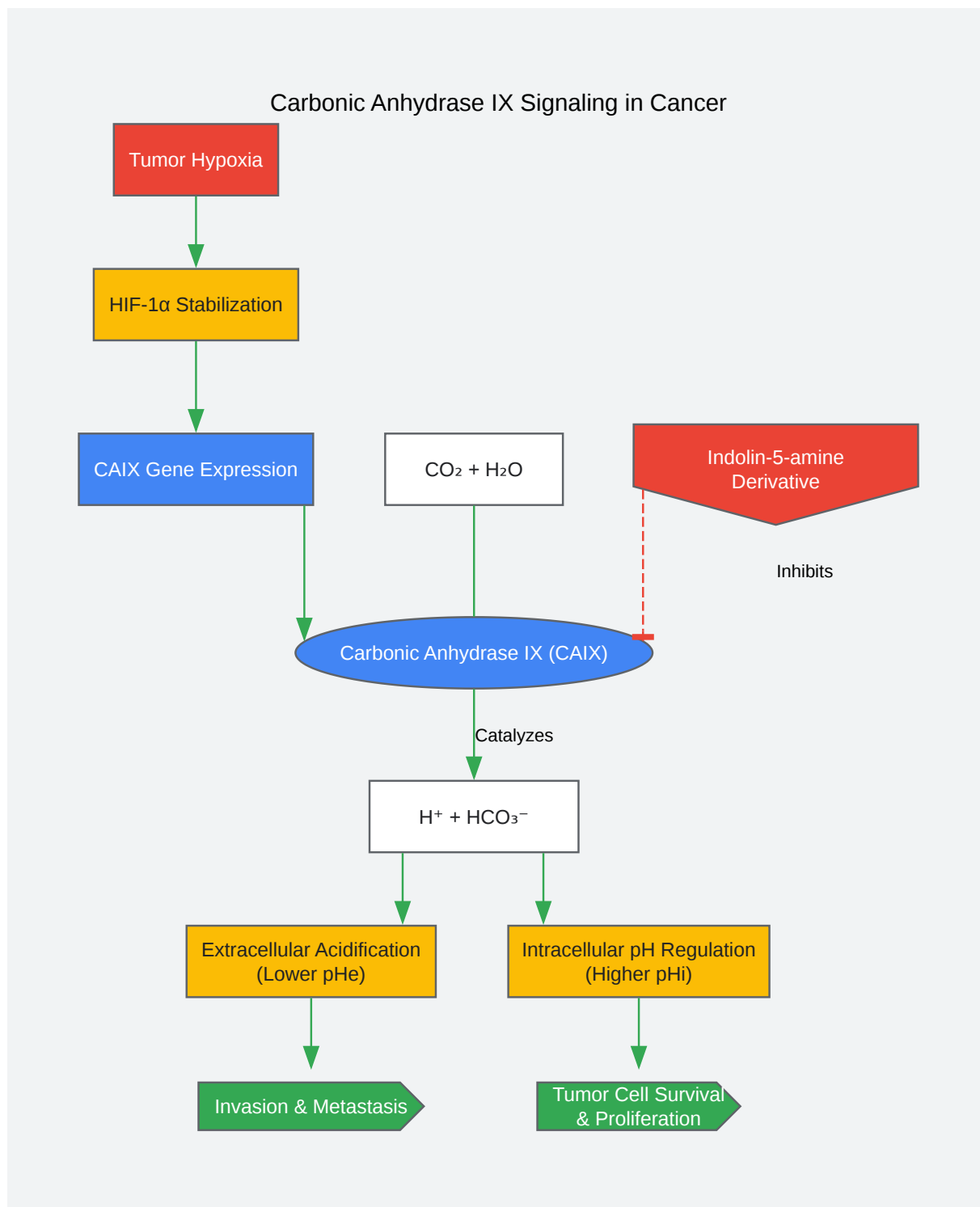
## Quantitative Anticancer Data

The antiproliferative activity of various **Indolin-5-amine** derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC<sub>50</sub>). The following table summarizes the IC<sub>50</sub> values of selected derivatives against different cancer cell lines.

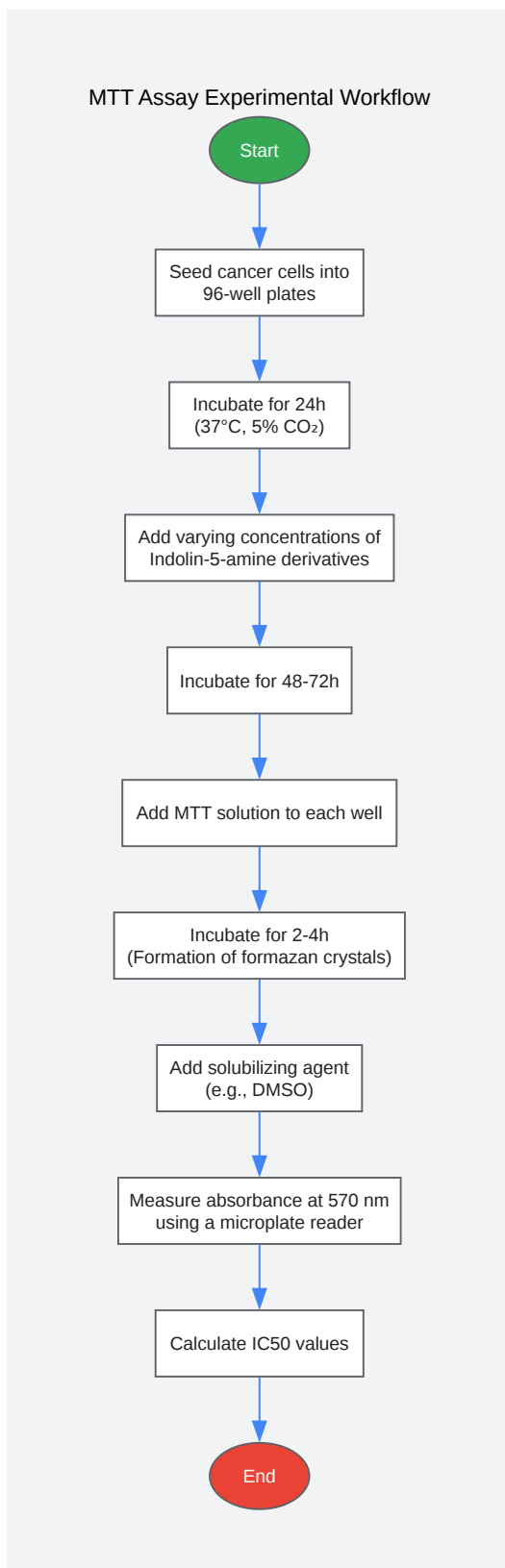
Derivative	Cancer Cell Line	IC50 (μM)	Reference
Indolin-5-sulfonamide 4f	MCF7 (Breast Cancer)	12.9	[1]
Indolin-5-sulfonamide 4e	K562 (Leukemia)	<10	[1]
3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-5-halo-indolin-2-one (VIb-d)	HeLa (Cervical Cancer)	10.64 - 33.62	[2]
2-(5-methoxy-1H-indol-1-yl)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide (V7)	MGC803 (Gastric Cancer)	1.59	[3]
2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinoline (9b)	MGC-803, HCT-116, Kyse450	0.58, 0.68, 0.59	[3]
(Z)-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl) methylene) substituted-sulfonohydrazides (45)	MCF-7, MDA-MB-468	-	[4]
3-amino-1H-7-azaindole derivative (25)	HeLa, HepG2, MCF-7	3.7, 8.0, 19.9	[5]
5-nitroindole derivatives (5 and 7)	HeLa	5.08, 5.89	[6]

## Signaling Pathway: Inhibition of Carbonic Anhydrase IX

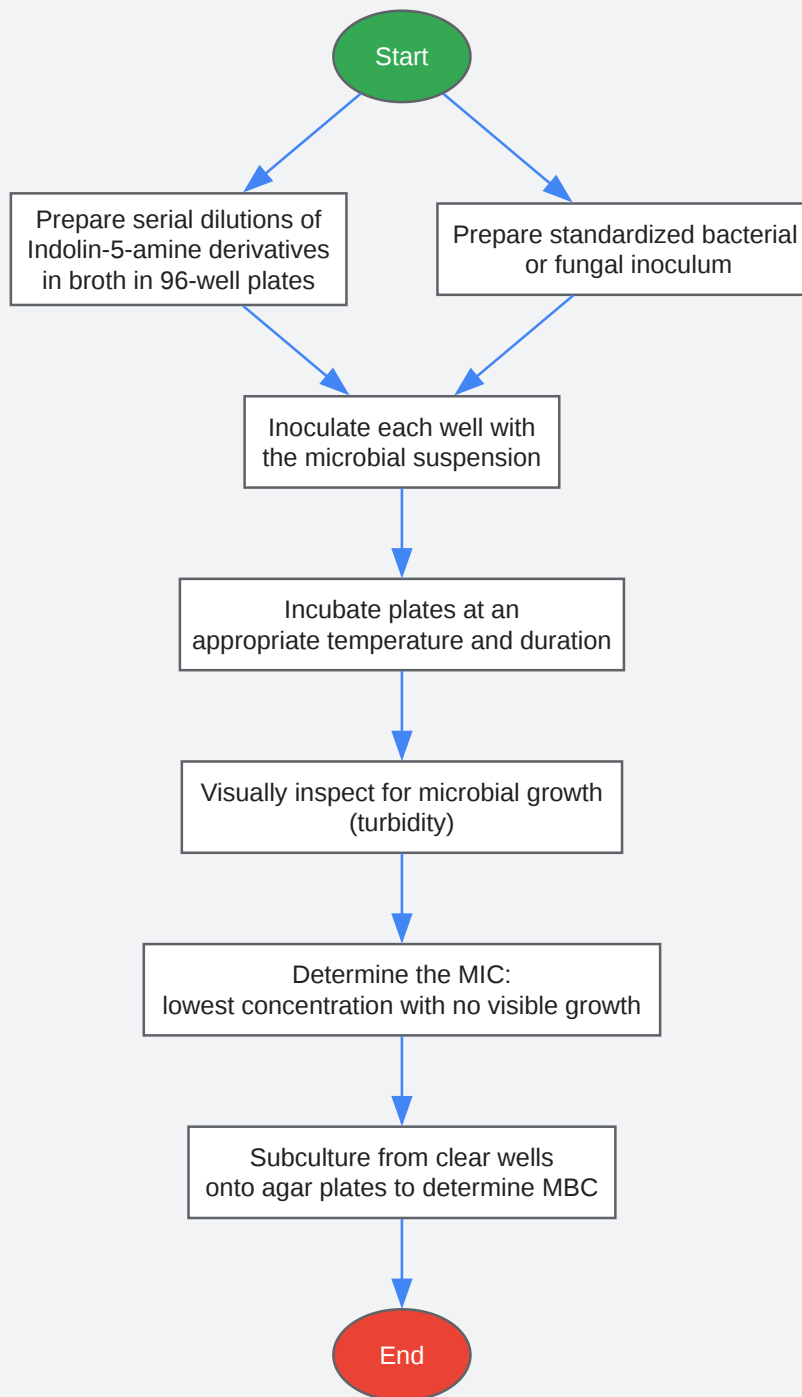
Several **Indolin-5-amine** derivatives function as inhibitors of carbonic anhydrase IX (CA IX), a tumor-associated enzyme that plays a crucial role in pH regulation and adaptation to the hypoxic tumor microenvironment.<sup>[1][7]</sup> By inhibiting CA IX, these compounds can disrupt the acid-base balance within cancer cells, leading to apoptosis.<sup>[7][8]</sup> The signaling pathway below illustrates the role of CA IX in cancer and its inhibition.



## MTT Assay Experimental Workflow



## Broth Microdilution Experimental Workflow

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